molecular formula C28H29N3O5S B2962904 Allyl 5-cyano-6-((2-((2,6-dimethylphenyl)amino)-2-oxoethyl)thio)-4-(4-hydroxy-3-methoxyphenyl)-2-methyl-1,4-dihydropyridine-3-carboxylate CAS No. 442556-41-4

Allyl 5-cyano-6-((2-((2,6-dimethylphenyl)amino)-2-oxoethyl)thio)-4-(4-hydroxy-3-methoxyphenyl)-2-methyl-1,4-dihydropyridine-3-carboxylate

Cat. No.: B2962904
CAS No.: 442556-41-4
M. Wt: 519.62
InChI Key: HRKQZZGAJHFJFL-UHFFFAOYSA-N
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Description

This compound belongs to the 1,4-dihydropyridine (1,4-DHP) class, which is renowned for calcium channel modulation and diverse pharmacological activities. Its structure features:

  • 4-(4-hydroxy-3-methoxyphenyl) substituent: Introduces polarity via hydroxyl and methoxy groups, improving hydrogen-bonding capacity.
  • Thioether linkage and cyano group: Stabilizes the dihydropyridine ring and modulates electronic properties.

The compound’s design suggests applications in cardiovascular or neurological therapeutics, though explicit pharmacological data are unavailable in the provided evidence .

Properties

IUPAC Name

prop-2-enyl 5-cyano-6-[2-(2,6-dimethylanilino)-2-oxoethyl]sulfanyl-4-(4-hydroxy-3-methoxyphenyl)-2-methyl-1,4-dihydropyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H29N3O5S/c1-6-12-36-28(34)24-18(4)30-27(37-15-23(33)31-26-16(2)8-7-9-17(26)3)20(14-29)25(24)19-10-11-21(32)22(13-19)35-5/h6-11,13,25,30,32H,1,12,15H2,2-5H3,(H,31,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRKQZZGAJHFJFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)CSC2=C(C(C(=C(N2)C)C(=O)OCC=C)C3=CC(=C(C=C3)O)OC)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H29N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

519.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Allyl 5-cyano-6-((2-((2,6-dimethylphenyl)amino)-2-oxoethyl)thio)-4-(4-hydroxy-3-methoxyphenyl)-2-methyl-1,4-dihydropyridine-3-carboxylate is a complex organic compound classified under sulfur-containing 1,4-dihydropyridines. This compound exhibits significant biological activity primarily due to its calcium channel blocking properties, which have implications for cardiovascular health.

Molecular Structure and Properties

The molecular formula of this compound is C20H21N3O4S, with a molecular weight of approximately 399.46 g/mol. The structure features a dihydropyridine ring with various functional groups that contribute to its pharmacological properties:

  • Dihydropyridine ring : Central structure known for calcium channel blocking.
  • Cyano group : Enhances biological activity and may influence receptor interactions.
  • Allyl group : Potentially increases lipophilicity and membrane permeability.
  • Ethylthio group : May affect the compound's reactivity and interaction with biological targets.

The primary mechanism of action for this compound involves the inhibition of calcium influx through L-type voltage-gated calcium channels. This inhibition leads to:

  • Vasodilation : Relaxation of blood vessels, which can lower blood pressure.
  • Anti-inflammatory effects : Potential reduction in inflammatory responses due to modulation of calcium-dependent signaling pathways.
  • Hepatoprotective effects : Preliminary studies suggest protective effects on liver cells against toxins.

Biological Activity Overview

The following table summarizes the biological activities associated with this compound:

Biological ActivityDescription
Calcium Channel BlockingInhibits L-type calcium channels, leading to vasodilation and reduced BP.
Anti-inflammatoryModulates inflammatory pathways; potential in treating inflammation-related conditions.
HepatoprotectionProtects liver cells from damage; further studies needed for confirmation.
Interaction with Enzymes/ReceptorsOngoing research into specific targets and mechanisms involved in cardiovascular regulation.

Case Studies and Research Findings

  • Cardiovascular Studies : Research indicates that compounds similar to Allyl 5-cyano derivatives have shown efficacy in reducing hypertension in animal models by effectively blocking calcium channels and promoting vasodilation .
  • Inflammatory Response : A study focused on the anti-inflammatory properties demonstrated that related dihydropyridine compounds could significantly reduce markers of inflammation in rat models of arthritis .
  • Hepatoprotective Potential : Preliminary findings suggest that this compound may mitigate liver damage induced by toxins such as aflatoxin in experimental studies, indicating a need for further exploration into its hepatoprotective mechanisms .

Comparison with Similar Compounds

Table 1: Structural Variations in 1,4-DHP Analogs

Compound Name / ID 4-Position Substituent Aryl Group on Thioether Ester Group Key Features
Target Compound 4-hydroxy-3-methoxyphenyl 2,6-dimethylphenyl Allyl Polar hydroxyl group; allyl ester
4-methylphenyl 5-chloro-2-methylphenyl Allyl Chlorine enhances electronegativity; methylphenyl reduces polarity
(AZ331) 2-furyl 4-methoxyphenyl Carboxamide (N-(2-methoxyphenyl)) Furyl group introduces aromatic heterocycle; carboxamide alters solubility
2-ethoxyphenyl 4-methylphenyl Methyl Ethoxy group increases lipophilicity; methyl ester simplifies hydrolysis

Key Observations:

  • Polarity : The target compound’s 4-hydroxy-3-methoxyphenyl group increases hydrophilicity compared to 4-methylphenyl () or 2-ethoxyphenyl () .
  • Ester Group Influence : Allyl esters (target, ) may resist hydrolysis compared to methyl esters (), impacting bioavailability .

Physicochemical Properties

Table 2: Predicted Physicochemical Data

Property Target Compound (Predicted) Compound
Molecular Weight ~520 g/mol 477.58 g/mol
Density ~1.3 g/cm³ 1.27 g/cm³
Boiling Point ~680°C 666.8°C
pKa ~14.5 13.96

Analysis:

  • Boiling Point : Higher predicted boiling point aligns with increased molecular complexity and hydrogen-bonding capacity .
  • pKa : Slightly higher pKa suggests weaker acidity, influencing ionization in physiological environments .

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